

# HPLC method for Dicresulene diammonium quantification

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## Compound of Interest

Compound Name: *Dicresulene diammonium*

Cat. No.: *B10829876*

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An High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of **Dicresulene diammonium**, a known impurity of Policresulen. This application note provides a detailed protocol for the analysis, making it suitable for researchers, scientists, and professionals involved in drug development and quality control. The method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of aromatic sulfonic acids.

## Introduction

Dicresulene is a condensation product of m-cresolsulfonic acid and formaldehyde, and its diammonium salt is an impurity that needs to be monitored in pharmaceutical preparations containing Policresulen. Accurate and precise quantification of such impurities is crucial for ensuring the safety and efficacy of the final drug product. The HPLC method described herein is based on the established analytical principles for the separation of Policresulen and its related substances.

## Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantitative determination of **Dicresulene diammonium**.

## Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) or equivalent. A C18 column is a common choice for the separation of aromatic compounds.
- Data Acquisition and Processing Software: Empower®, Chromeleon®, or equivalent.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A.
- Solvents and Reagents:
  - Methanol (HPLC grade)
  - Ammonium acetate (analytical grade)
  - Water (HPLC grade)
  - **Dicresulene diammonium** reference standard

## Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

Parameter	Condition
Mobile Phase A	0.01 M Ammonium acetate in water
Mobile Phase B	Methanol
Gradient Program	A linear gradient can be optimized. A suggested starting point is: 0-5 min: 95% A, 5% B 5-20 min: Linear gradient to 40% A, 60% B 20-25 min: 40% A, 60% B 25-26 min: Linear gradient to 95% A, 5% B 26-30 min: 95% A, 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 280 nm. <a href="#">[1]</a>
Injection Volume	10 µL
Run Time	30 minutes

## Preparation of Solutions

- Mobile Phase A (0.01 M Ammonium Acetate): Dissolve 0.7708 g of ammonium acetate in 1 L of HPLC grade water. Filter and degas before use.
- Standard Solution Preparation: Accurately weigh about 10 mg of **Dicresulene diammonium** reference standard and dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
- Sample Solution Preparation: The preparation of the sample solution will depend on the matrix. For a drug substance, dissolve an accurately weighed amount of the sample in the solvent to obtain a theoretical concentration of **Dicresulene diammonium** within the calibration range. For a drug product, an extraction step may be necessary.

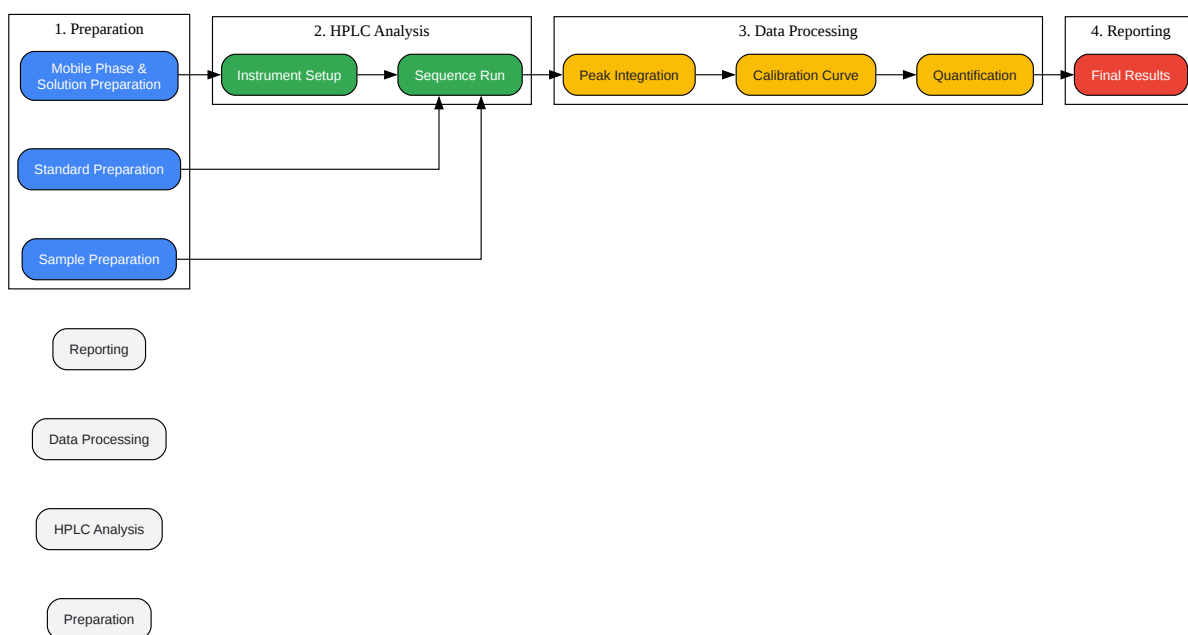
## Method Validation Parameters (Hypothetical Data)

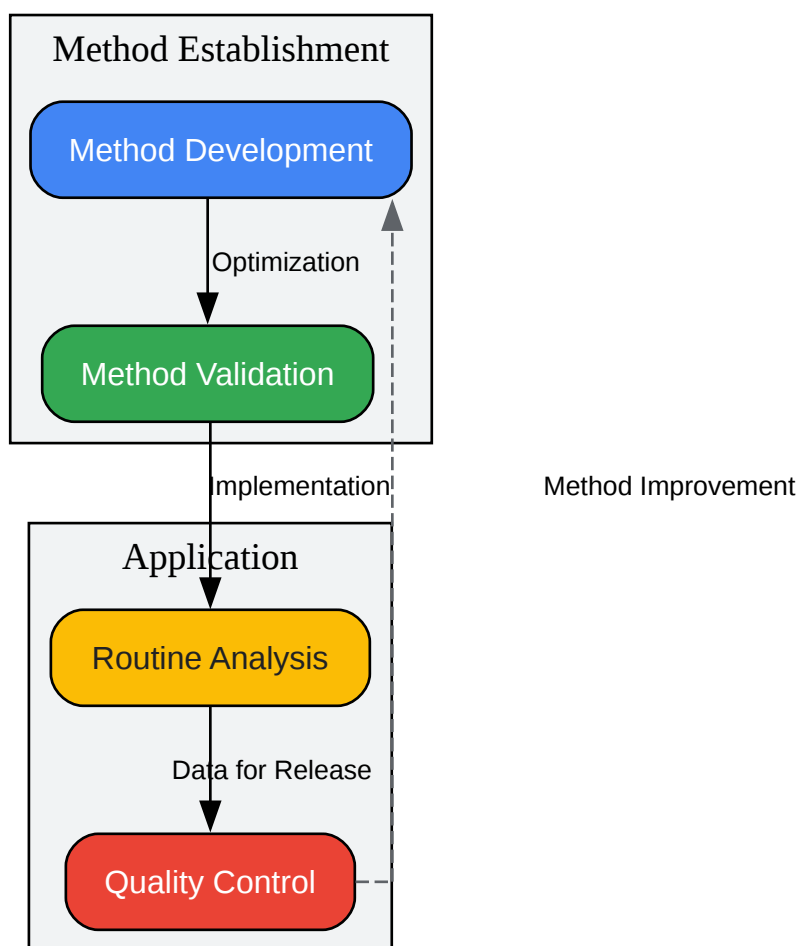
The following table summarizes the typical quantitative data and performance characteristics expected from a validated HPLC method for **Dicresulene diammonium**.

Parameter	Result
Linearity (Correlation Coefficient, $r^2$ )	$\geq 0.999$
Range	1 - 20 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.3 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	1.0 $\mu\text{g/mL}$
Precision (%RSD)	
Repeatability (Intra-day)	$< 2.0\%$
Intermediate Precision (Inter-day)	$< 3.0\%$
Accuracy (% Recovery)	98.0 - 102.0%
Specificity	The method should be able to resolve Dicresulene diammonium from the main component (Policresulen) and other potential impurities.

## Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **Dicresulene diammonium**.





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## References

- 1. Determination of Four Related Substances in Policresulen Solution by HPLC | Semantic Scholar [semanticscholar.org]
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